2-Methyl-4-(3-nitrophenyl)pyrimidine

Kinase inhibition BCR-ABL Chronic myelogenous leukemia

Researchers sourcing a BCR-ABL1 assay control or imatinib intermediate frequently encounter undocumented bioactivity and variable purity from generic suppliers. 2-Methyl-4-(3-nitrophenyl)pyrimidine (CAS 874774-08-0) addresses both gaps with established pharmacological and synthetic credentials. • BCR-ABL1 IC₅₀ of 390 nM - ideal for Z'-factor calibration and HTS benchmark controls • Recognized imatinib mesylate precursor; LogD₇.₄ 1.78 facilitates purification vs. final API • 3-NO₂ substituent is electronically non-interchangeable; cannot be replaced by unsubstituted 4-arylpyrimidine analogs Supplied with full analytical documentation. Bulk and custom quantities available.

Molecular Formula C11H9N3O2
Molecular Weight 215.21 g/mol
CAS No. 874774-08-0
Cat. No. B1621603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(3-nitrophenyl)pyrimidine
CAS874774-08-0
Molecular FormulaC11H9N3O2
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C11H9N3O2/c1-8-12-6-5-11(13-8)9-3-2-4-10(7-9)14(15)16/h2-7H,1H3
InChIKeyCXQWESMWAOTKKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-(3-nitrophenyl)pyrimidine: Procurement & Kinase Research Overview


2-Methyl-4-(3-nitrophenyl)pyrimidine (CAS: 874774-08-0) is a heterocyclic aromatic compound with the molecular formula C₁₁H₉N₃O₂ and a molecular weight of 215.21 g/mol. It features a pyrimidine ring substituted with a methyl group at the 2-position and a 3-nitrophenyl moiety at the 4-position . The compound exhibits predicted physicochemical properties including a density of 1.3±0.1 g/cm³, a boiling point of 371.2±25.0 °C at 760 mmHg, an ACD/LogP of 1.39, and a topological polar surface area of 72 Ų . It serves as a critical building block in the synthesis of pharmacologically active compounds, most notably as a precursor in the preparation of imatinib mesylate, the prototypical BCR-ABL tyrosine kinase inhibitor for chronic myelogenous leukemia therapy .

Uniqueness of 2-Methyl-4-(3-nitrophenyl)pyrimidine in Synthesis & Assays


Generic substitution of 2-methyl-4-(3-nitrophenyl)pyrimidine with structurally related 4-arylpyrimidines is not scientifically viable. The 3-nitro substituent on the phenyl ring is a strong electron-withdrawing group that profoundly alters the electronic distribution of the molecule, directly affecting both its chemical reactivity in downstream synthetic steps and its biological target engagement . The 2-methyl group on the pyrimidine ring, while modest in size, provides essential steric and electronic contributions that distinguish this scaffold from unsubstituted analogs. Replacement with compounds such as 4-(3-nitrophenyl)pyrimidine (lacking the 2-methyl) or 2-methyl-4-phenylpyrimidine (lacking the nitro group) would compromise subsequent coupling efficiency and yield. Furthermore, the specific substitution pattern—2-methyl on pyrimidine and 3-nitro on the 4-aryl ring—mirrors critical pharmacophoric elements found in imatinib and related kinase inhibitors, making this compound uniquely positioned as a reference standard and synthetic intermediate for this therapeutic class [1].

2-Methyl-4-(3-nitrophenyl)pyrimidine: Differentiation Evidence


BCR-ABL1 Kinase Inhibition vs. Imatinib

2-Methyl-4-(3-nitrophenyl)pyrimidine exhibits direct inhibitory activity against the BCR-ABL1 kinase domain with an IC₅₀ of 390 nM [1]. This activity, while modest relative to imatinib (IC₅₀ ~30 nM under comparable conditions), confirms that the core 2-methyl-4-(3-nitrophenyl)pyrimidine scaffold possesses intrinsic kinase-binding capacity. In contrast, the unsubstituted 4-(3-nitrophenyl)pyrimidine analog (lacking the 2-methyl group) shows no reported kinase inhibitory activity in comparable assays, indicating that the 2-methyl substitution is critical for target engagement . This quantitative activity makes the compound a valuable reference control in kinase inhibitor screening cascades and a validated starting point for medicinal chemistry optimization.

Kinase inhibition BCR-ABL Chronic myelogenous leukemia Tyrosine kinase inhibitor

LogD and Polar Surface Area vs. Imatinib

The physicochemical profile of 2-methyl-4-(3-nitrophenyl)pyrimidine demonstrates substantial differentiation from imatinib, which informs its suitability as a synthetic intermediate rather than a final therapeutic agent. The compound exhibits an ACD/LogD₇.₄ of 1.78 and a polar surface area (PSA) of 72 Ų . In comparison, imatinib possesses a calculated LogD₇.₄ of approximately 3.0 and a PSA of 86 Ų [1]. The 1.22 log unit lower lipophilicity of the target compound translates to an approximately 16.6-fold reduction in predicted octanol-water partitioning, indicating significantly reduced membrane permeability relative to imatinib. This physicochemical profile makes the compound more tractable for solution-phase synthetic chemistry and easier to purify, directly supporting its role as an intermediate in multi-step imatinib syntheses.

Physicochemical properties Lipophilicity Drug-likeness Permeability

Synthetic Efficiency vs. Chloropyrimidine Route

In the context of imatinib synthesis, the 2-methyl-4-(3-nitrophenyl)pyrimidine scaffold offers distinct advantages over alternative intermediates such as 2-chloro-4-(3-pyridyl)pyrimidine. The nitro group present in 2-methyl-4-(3-nitrophenyl)pyrimidine serves as a masked amine that can be reduced to the corresponding aniline, which is then coupled with 4-(4-methylpiperazine-1-ylmethyl)benzoyl chloride to yield the final imatinib structure . In contrast, the 2-chloro-4-(3-pyridyl)pyrimidine route requires initial coupling with 2-amino-4-nitrotoluene to form N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine, followed by nitro reduction and amide formation [1]. The nitro-substituted phenyl pyrimidine approach reduces the number of synthetic steps and avoids the handling of reactive chloropyrimidine intermediates, which are prone to hydrolysis and require anhydrous conditions.

Organic synthesis Imatinib intermediates Process chemistry Nitropyrimidines

Anti-Anoxic Activity vs. Optimized Derivatives

The 4-(3-nitrophenyl)pyrimidine scaffold, of which 2-methyl-4-(3-nitrophenyl)pyrimidine is a core representative, has been evaluated in animal models of cerebral anoxia. While the unoptimized 2-methyl-4-(3-nitrophenyl)pyrimidine itself exhibits modest anti-anoxic activity, structurally elaborated derivatives containing additional substituents demonstrate markedly enhanced potency. The optimized derivative 6-methyl-4-(3-nitrophenyl)-2-phenyl-5-(pyrrolidinomethylcarbonyl-amino)pyrimidine (compound 10f) exhibits potent anti-anoxic activity at 3.2 mg/kg (i.p.) in mice [1]. This 10f compound incorporates a 6-methyl, 2-phenyl, and 5-pyrrolidinomethylcarbonyl-amino substitution pattern absent in 2-methyl-4-(3-nitrophenyl)pyrimidine, establishing that the core 4-(3-nitrophenyl)pyrimidine motif is a validated starting scaffold for developing neuroprotective agents.

Cerebral protection Anti-anoxic activity Cerebrovascular disease Neuroprotection

2-Methyl-4-(3-nitrophenyl)pyrimidine: Procurement & Applications


BCR-ABL1 Kinase Assay Development & Hit Validation

Procure 2-methyl-4-(3-nitrophenyl)pyrimidine as a reference compound for BCR-ABL1 kinase inhibition assays. With an established IC₅₀ of 390 nM against BCR-fused full-length human ABL1 [1], this compound serves as a validated moderate-affinity control. Its activity lies within the dynamic range of most kinase assays, making it ideal for calibrating assay sensitivity, establishing Z'-factor baselines, and serving as a benchmark for evaluating novel inhibitors in high-throughput screening campaigns. The compound's well-characterized scaffold allows researchers to differentiate between non-specific assay interference and genuine kinase inhibition.

Imatinib Process Chemistry & Impurity Profiling

Deploy 2-methyl-4-(3-nitrophenyl)pyrimidine as a key synthetic intermediate in imatinib manufacturing and as an impurity reference standard. The compound is a recognized precursor in the synthesis of imatinib mesylate . Its favorable physicochemical profile—ACD/LogD₇.₄ of 1.78 and polar surface area of 72 Ų —facilitates purification and handling compared to the more lipophilic final product. For quality control laboratories, this compound should be retained as a potential process-related impurity or degradation product reference material, enabling robust analytical method validation for imatinib active pharmaceutical ingredient release testing.

4-Arylpyrimidine Scaffold Optimization for Neuroprotection

Acquire 2-methyl-4-(3-nitrophenyl)pyrimidine as a starting scaffold for structure-activity relationship (SAR) studies targeting cerebral protection. The core 4-(3-nitrophenyl)pyrimidine motif has been validated in animal models of anoxia, with optimized derivatives demonstrating potent activity at 3.2 mg/kg i.p. in mice [2]. Researchers should introduce diversity at the pyrimidine 2-, 5-, and 6-positions to recapitulate the substitution pattern observed in highly active analogs such as compound 10f (6-methyl, 2-phenyl, 5-pyrrolidinomethylcarbonyl-amino substitutions). This compound provides a chemically tractable starting point for generating focused libraries of cerebroprotective agents.

Electron-Deficient Heterocycle for Cross-Coupling Chemistry

Utilize 2-methyl-4-(3-nitrophenyl)pyrimidine as an electron-deficient heteroaromatic building block in palladium-catalyzed cross-coupling reactions. The nitro group at the 3-position of the phenyl ring exerts a strong electron-withdrawing effect, activating the adjacent positions for nucleophilic aromatic substitution or directing metalation . The 2-methyl group on the pyrimidine ring provides a handle for further functionalization via lithiation or halogenation. This combination of electronic and steric features makes the compound uniquely suitable for constructing more complex heterocyclic architectures relevant to medicinal chemistry programs beyond kinase inhibition.

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